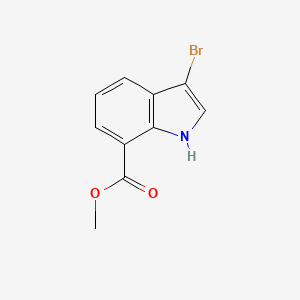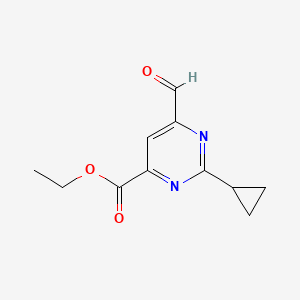
2,5-Diethoxycarbonyltetrahydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester is a synthetic organic compound with the molecular formula C10H16O4S and a molecular weight of 232.29 g/mol This compound is known for its unique structural features, including the presence of an epithio group and multiple ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester typically involves multi-step organic reactions. One common approach is the esterification of erythro-Hexaric acid derivatives followed by the introduction of the epithio group. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures and reaction times to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester undergoes various chemical reactions, including:
Oxidation: The epithio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or epithio sites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or thioethers.
Aplicaciones Científicas De Investigación
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester involves its interaction with specific molecular targets. The epithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester functionalities can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-dimethyl ester
- 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diisopropyl ester
Uniqueness
Compared to its analogs, 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester exhibits unique reactivity and biological activity due to the specific steric and electronic effects of the diethyl ester groups. These differences can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C10H16O4S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
diethyl thiolane-2,5-dicarboxylate |
InChI |
InChI=1S/C10H16O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CTAFSRRKAWJZRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(S1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



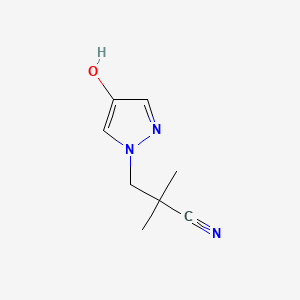


![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
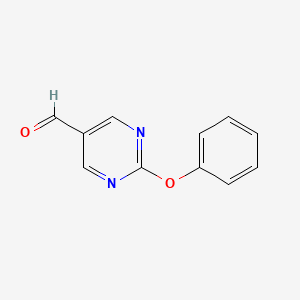
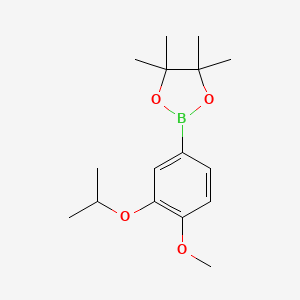
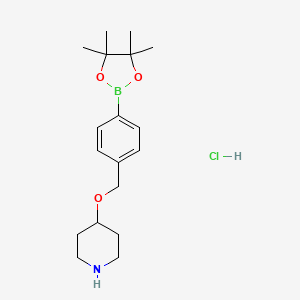
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
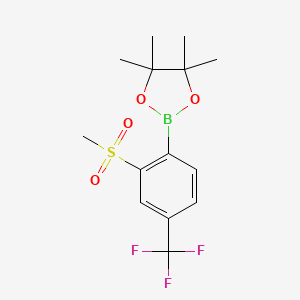
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
